N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with methyl groups, making it a unique structure within the pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and a catalyst such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- Hydrazine-coupled pyrazole derivatives
- 1-Methyl-2,4,5-trinitroimidazole (MTNI)
Uniqueness
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine stands out due to its dual pyrazole rings and specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-8-10(6-15(3)13-8)5-12-11-7-16(4)14-9(11)2/h6-7,12H,5H2,1-4H3 |
InChI Key |
XFTCRBYAOZVONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.